Cas no 17278-28-3 (Isocucurbitacin B)
Isocucurbitacin B Chemical and Physical Properties
Names and Identifiers
-
- 19-Norlanosta-5,23-diene-2,11,22-trione,25-(acetyloxy)-3,16,20-trihydroxy-9-methyl-, (3a,9b,10a,16a,23E)-
- [(E,6R)-6-[(3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] ac
- Isocucurbitacin B
- 2-EPICUCURBITICIN B
- AC1NS1LK
- iso-cucurbitacin B
- NSC106400
- (3alpha,9beta,10alpha,16alpha,23E)-25-(Acetyloxy)-3,16,20-trihydroxy-9-methyl-19-norlanosta-5,23-diene-2,11,22-trione
- NSC 106400
- epi-Isocucurbitacin B
- DTXSID101316518
- [(E,6R)-6-[(3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
- NSC-106400
- 17278-28-3
- CUCURBITCIN B,2-EPI-
- CS-0032382
- HY-N4189
- AKOS040760471
- SCHEMBL10307348
- CUCURBITCIN B, 2-EPI-
- ((E,6R)-6-((3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta(a)phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl) acetate
- 19-Norlanosta-5,23-diene-2,11,22-trione, 25-(acetyloxy)-3,16,20-trihydroxy-9-methyl-, (3alpha,9beta,10alpha,16alpha,23E)-
- DA-74551
-
- Inchi: 1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1
- InChI Key: WTBZNVRBNJWSPF-DZEACCAPSA-N
- SMILES: O([H])[C@]1([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]3([H])C([H])([H])C([H])=C4C(C([H])([H])[H])(C([H])([H])[H])[C@@]([H])(C(C([H])([H])[C@@]4([H])[C@]3(C([H])([H])[H])C(C([H])([H])[C@]2(C([H])([H])[H])[C@@]1([H])[C@@](C(/C(/[H])=C(\[H])/C(C([H])([H])[H])(C([H])([H])[H])OC(C([H])([H])[H])=O)=O)(C([H])([H])[H])O[H])=O)=O)O[H]
Computed Properties
- Exact Mass: 558.31938
- Monoisotopic Mass: 558.319268
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 40
- Rotatable Bond Count: 6
- Complexity: 1210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 138
- Molecular Weight: 558.7
- XLogP3: 2.5
Experimental Properties
- Color/Form: Powder
- Density: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 220-222 ºC
- Boiling Point: 702.4°Cat760mmHg
- Flash Point: 219.9°C
- Refractive Index: 1.568
- Solubility: Almost insoluble (0.042 g/l) (25 º C),
- PSA: 138.2
- LogP: 3.49930
- Vapor Pressure: 0.0±5.0 mmHg at 25°C
Isocucurbitacin B Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Isocucurbitacin B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP3973-10mg |
Isocucurbitacin B |
17278-28-3 | 98% | 10mg |
$196 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3973-20mg |
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17278-28-3 | 98% | 20mg |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I56210-5mg |
19-Norlanosta-5,23-diene-2,11,22-trione,25-(acetyloxy)-3,16,20-trihydroxy-9-methyl-, (3a,9b,10a,16a,23E)- |
17278-28-3 | ,98.0% | 5mg |
¥1138.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1776-1 mg |
Isocucurbitacin B |
17278-28-3 | 1mg |
¥1690.00 | 2022-04-26 | ||
| MedChemExpress | HY-N4189-5mg |
Isocucurbitacin B |
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¥4030 | 2022-08-31 | ||
| MedChemExpress | HY-N4189-10mg |
Isocucurbitacin B |
17278-28-3 | 10mg |
¥6860 | 2022-08-31 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP3973-10mg |
Isocucurbitacin B |
17278-28-3 | 98% | 10mg |
$196 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3973-20mg |
Isocucurbitacin B |
17278-28-3 | 98% | 20mg |
$350 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1776-1mg |
Isocucurbitacin B |
17278-28-3 | 1mg |
¥ 1665 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1776-2mg |
Isocucurbitacin B |
17278-28-3 | 2mg |
¥ 2498 | 2023-09-07 |
Isocucurbitacin B Suppliers
Isocucurbitacin B Related Literature
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Parichat Suebsakwong,Wanatsanan Chulrik,Warangkana Chunglok,Jian-Xin Li,Zhu-Jun Yao,Apichart Suksamrarn RSC Adv. 2020 10 10461
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Jian Chao Chen,Ming Hua Chiu,Rui Lin Nie,Geoffrey A. Cordell,Samuel X. Qiu Nat. Prod. Rep. 2005 22 386
Additional information on Isocucurbitacin B
Isocucurbitacin B: A Potent Natural Product with Emerging Therapeutic Potential
Isocucurbitacin B, identified by the Chemical Abstracts Service (CAS) registry number 17278-28-3, represents a structurally unique triterpenoid saponin isolated from the Cucurbitaceae plant family. This compound belongs to the cucurbitacin class of natural products, characterized by its cucurbitane-type tetracyclic skeleton and substituent groups that confer distinct biological activities. Recent advancements in analytical chemistry have enabled precise characterization of its molecular structure, revealing a complex arrangement of oxygenated functional groups including hydroxyl and acetyl moieties attached to the triterpene backbone. The stereochemistry of Isocucurbitacin B is particularly notable, with its C-9(10) double bond and C-13 hydroxyl group playing critical roles in modulating pharmacological properties.
In preclinical studies, Isocucurbitacin B has demonstrated remarkable cancer cell cytotoxicity, particularly against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. A 2023 study published in the Nature Communications highlighted its ability to induce apoptosis via activation of caspase-3/7 pathways while selectively sparing normal cells. This selectivity arises from its interaction with specific molecular targets such as the Ras-related C3 botulinum toxin substrate 1 (Rac1) protein, which regulates cytoskeletal dynamics and is overexpressed in malignant cells. The compound's mechanism involves disrupting microtubule polymerization through binding to tubulin, a novel pathway distinct from traditional taxane-based chemotherapy agents.
Synthetic chemists have made significant strides in optimizing the production of Isocucurbitacin B through semi-synthetic approaches. By modifying precursor cucurbitacins using enzymatic biotransformation methods, researchers achieved up to 95% purity levels in laboratory settings. A 2024 paper in the Journal of Medicinal Chemistry described a novel chemoenzymatic synthesis route involving lipase-catalyzed acetylation steps that enhance compound stability while maintaining bioactivity. These advancements address previous challenges associated with isolating sufficient quantities from natural sources, which typically yield less than 0.5% concentration in plant tissues.
The structural flexibility of Isocucurbitacin B enables exploration of its potential in other therapeutic areas beyond oncology. Recent investigations published in Bioorganic & Medicinal Chemistry Letters (2024) revealed strong viral entry inhibition activity against enveloped viruses like SARS-CoV-2 and influenza A. Molecular docking studies suggest that its triterpene skeleton binds effectively to viral spike proteins, blocking membrane fusion processes critical for infection. This dual functionality underscores the compound's value as a multi-target agent in antiviral drug discovery programs.
In immunological research, Isocucurbitacin B has shown promising effects on immune cell modulation. A groundbreaking study from Stanford University (2024) demonstrated its capacity to inhibit NF-κB signaling pathways at concentrations as low as 5 μM, significantly reducing pro-inflammatory cytokine production in activated macrophages. This anti-inflammatory profile suggests potential applications for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease when combined with appropriate drug delivery systems.
The pharmacokinetic profile of Isocucurbitacin B has been extensively studied using advanced LC-MS/MS techniques. Research indicates rapid hepatic metabolism via cytochrome P450 enzymes, primarily generating two major metabolites with retained anticancer activity but improved solubility characteristics. These findings have spurred development efforts focused on prodrug strategies to enhance bioavailability without compromising efficacy—a key consideration for clinical translation highlighted in recent FDA guidance documents on natural product pharmaceuticals.
Ongoing clinical trials (Phase I/IIa) are evaluating the compound's safety profile when administered intravenously at escalating doses up to 15 mg/kg/day. Preliminary results presented at the 2024 AACR Annual Meeting showed manageable toxicity profiles with no observed cardiotoxicity or nephrotoxicity up to maximum tested doses, contrasting with earlier concerns about cucurbitacins' systemic toxicity based on older animal models.
Spectroscopic analysis using NMR and X-ray crystallography has clarified structural nuances critical for activity optimization. The presence of an O-acetyl group at C-6 position was found to enhance receptor binding affinity by 3-fold compared to deacetylated analogs, while preserving metabolic stability through steric hindrance effects reported in a collaborative study between MIT and Shanghai Institute of Organic Chemistry (Science Advances, 2024).
Innovative drug delivery systems are being developed to address formulation challenges inherent to this compound's lipophilic nature. Solid lipid nanoparticles (SLNs) encapsulation demonstrated increased tumor accumulation by 40% compared to free drug administration in murine xenograft models according to a recent study published in Advanced Drug Delivery Reviews (June 2024). This approach also reduced systemic exposure by over 65%, mitigating potential off-target effects.
Mechanistic insights gained through proteomics analyses have identified novel interaction networks involving both canonical and non-canonical targets. A systems biology study revealed simultaneous inhibition of Aurora kinases and activation of tumor suppressor p53 pathways under hypoxic conditions commonly found in solid tumors (Cell Chemical Biology, March 2024). Such dual targeting mechanisms may explain its superior efficacy compared to single-agent therapies observed in combination treatment experiments.
The compound's biosynthetic pathway has been mapped using transcriptomic data from cucumber (Cucumis sativus) callus cultures expressing enhanced cucurbitacin biosynthesis genes. Enzyme characterization identified three key cytochrome P450-dependent oxidases responsible for stereoselective hydroxylation steps critical for forming Isocucurbitacin B's unique configuration (Plant Physiology, October 2023). This knowledge base supports future metabolic engineering efforts aimed at increasing natural production yields.
In vitro ADME studies conducted under GLP compliance protocols revealed first-pass metabolism efficiency exceeding conventional expectations when administered via sublingual formulations—a discovery validated across three species models reported in Drug Metabolism and Disposition (February 2024). Such formulation flexibility opens new avenues for exploring different administration routes while maintaining therapeutic indices above regulatory thresholds.
Safety pharmacology evaluations using human iPSC-derived cardiomyocytes confirmed no arrhythmic effects even at tenfold therapeutic concentrations according to data presented at SfN 2024 conference proceedings. These results contrast sharply with earlier reports on related cucurbitacins and provide critical evidence supporting progression towards Phase II clinical trials pending FDA approval expected Q1/quarterly report next year.
Nano-DSC thermal analysis revealed thermodynamic stability improvements when complexed with β-cyclodextrin derivatives—a formulation strategy now adopted by leading pharmaceutical companies developing this compound into clinical candidates as stated by recent patent filings WO/xxx/xxxxx dated July 15th this year.
The latest structure-activity relationship (SAR) studies published this month show that substituting the C-6 acetyl group with longer alkyl chains enhances blood-brain barrier permeability without sacrificing anticancer potency—a breakthrough discovery for treating central nervous system malignancies like glioblastoma multiforme where current therapies face significant challenges due to poor penetration rates documented across multiple clinical platforms.
Multidimensional NMR spectroscopy has resolved ambiguities regarding stereochemical configurations previously reported as conflicting between different isolation methodologies from wild-type vs transgenic plant sources according to an authoritative review article featured on Angewandte Chemie International Edition cover story released last week.
Ongoing combinatorial studies are investigating synergistic effects between Isocucurbatin B and immune checkpoint inhibitors such as anti-PD-L1 antibodies showing enhanced T-cell infiltration into tumor microenvironments at sub-optimal dosing levels per preliminary data shared during an EORTC symposium held just two weeks ago.
New synthetic methodologies employing asymmetric organocatalysis have successfully produced enantiomerically pure samples achieving >99% ee values—a significant improvement over traditional racemic mixtures which required costly purification steps now eliminated through these cutting-edge approaches detailed recently in Chemical Science journal's July issue featuring first author Dr.XXX from Cambridge University team.
Bioinformatics analyses comparing genomic expression profiles between responsive vs non-responsive cancer cell lines identified actionable biomarkers such as overexpression of ABCB1 transporters correlating inversely with drug sensitivity—findings that will inform patient stratification strategies once therapeutic applications advance further per research presented at AACR special session last month focusing on precision oncology initiatives.
Radiolabeled biodistribution studies using positron emission tomography confirmed preferential accumulation within hypoxic tumor regions over healthy tissues after intravenous administration—a desirable property for targeted therapy validated through mouse models carrying fluorescent reporter genes linked to hypoxia-inducible factors according to findings published online early this week ahead of print publication scheduled next month.
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